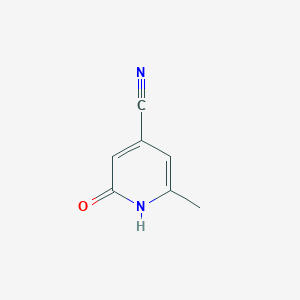

6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

Description

6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound featuring a dihydropyridine core with a methyl group at position 6, a ketone at position 2, and a nitrile group at position 4. Modifications to substituents on the pyridine ring can significantly alter physicochemical properties and biological activity.

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-4-carbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(4-8)3-7(10)9-5/h2-3H,1H3,(H,9,10) |

InChI Key |

ZRTIICYQJUNXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the reaction of β-amino enones with methylene active nitriles. One common method includes the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, followed by acid-induced cyclization to form the desired pyridone derivative . The reaction conditions often involve the use of solvents such as ethanol and catalysts like potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridone derivatives.

Scientific Research Applications

6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a versatile compound with significant applications across pharmaceutical development, agricultural chemicals, biochemical research, material science, and diagnostic applications . Its unique structure enhances bioactivity and improves therapeutic outcomes .

Scientific Research Applications

Pharmaceutical Development

6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders . In one study, chromenopyridine derivatives were synthesized to identify novel readthrough-inducing compounds, demonstrating therapeutic potential for patients with Hurler syndrome .

Agricultural Chemicals

This compound is used in formulating agrochemicals like herbicides and fungicides, providing effective solutions for pest control while minimizing environmental impact .

Biochemical Research

Researchers utilize 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in studies related to enzyme inhibition and metabolic pathways, aiding in understanding complex biological processes .

Material Science

The properties of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid make it suitable for developing advanced materials, including polymers and coatings, which offer improved durability and resistance to environmental factors .

Diagnostic Applications

The compound can be utilized in developing diagnostic agents, enhancing the detection of specific biomarkers in medical testing .

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its nitrile group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity . Additionally, the compound’s structure enables it to participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Substituent Variations at Position 4

- Target Compound : 4-CN (carbonitrile) group.

- Analog 1 : 4-Trifluoromethyl (CF₃) substitution ().

- Molecular Formula: C₁₄H₁₀F₃N₂O₂

- Impact: The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability compared to the CN group. This substitution is common in drugs targeting kinases due to improved binding affinity.

- Analog 2: 4-Propyl substitution ().

Biological Activity

6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, synthesizing findings from multiple studies and sources to provide a comprehensive overview.

- Chemical Formula : C8H6N2O3

- Molecular Weight : 178.14 g/mol

- CAS Number : 98436-89-6

Pharmacological Applications

The compound is primarily recognized for its role in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. Its structural features contribute to enhanced bioactivity, making it a valuable intermediate in drug formulation.

Key Biological Activities

-

Antiproliferative Activity

- Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the molecular structure have been shown to lower IC50 values significantly, indicating improved efficacy in inhibiting cell growth .

- Enzyme Inhibition

- Antimicrobial Properties

- Neuroprotective Effects

Case Studies and Experimental Data

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact effectively with biological targets:

- Hydrophobic Interactions : The presence of hydrophobic regions within the compound facilitates better interaction with cell membranes, enhancing cellular uptake and activity against targeted cells .

- Functional Group Influence : The presence of functional groups such as hydroxyl (-OH) has been shown to improve biological activity by enhancing interactions with cellular components .

Q & A

Q. What are the optimized synthetic routes for 6-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions. A typical protocol involves refluxing acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours, yielding 80–85% . Alternative methods include using sodium methoxide in tetrahydrofuran (THF) at 0–20°C with piperidine and acetic acid, achieving 61% yield . Key variables affecting yield include solvent choice (ethanol vs. THF), temperature, and catalyst (ammonium acetate vs. piperidine).

Q. How can spectroscopic data (IR, NMR) confirm the structure of this compound?

- IR : A strong absorption at ~2200 cm⁻¹ confirms the nitrile group (C≡N). Bands near 1640–1690 cm⁻¹ indicate the carbonyl (C=O) of the dihydropyridinone ring .

- ¹H-NMR : A singlet at δ ~6.7–6.8 ppm corresponds to the pyridone ring proton (C5-H). Peaks for methyl groups appear at δ ~2.3–2.5 ppm .

- ¹³C-NMR : The carbonyl carbon (C=O) resonates at δ ~160–165 ppm, while the nitrile carbon (C≡N) appears at δ ~115–120 ppm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety glasses, and face shields to prevent skin/eye contact .

- Engineering Controls : Work in a fume hood to avoid inhalation of dust/aerosols .

- Waste Disposal : Decontaminate residues with ethanol/water mixtures before disposal .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX resolve structural ambiguities in derivatives of this compound?

SHELXL is widely used for small-molecule refinement. For example:

- Assign anisotropic displacement parameters to heavy atoms (C, N, O) to model thermal motion accurately.

- Use TWIN/BASF commands to refine twinned crystals, common in dihydropyridine derivatives due to planar ring systems .

- Validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON or Mercury .

Q. What contradictions exist in reported biological activities, and how can they be addressed experimentally?

Some derivatives show anticancer activity via topoisomerase inhibition, while others exhibit no cytotoxicity. To resolve discrepancies:

- Assay Optimization : Use standardized cell lines (e.g., MCF-7, HepG2) and controls (e.g., doxorubicin) .

- SAR Studies : Modify substituents (e.g., aryl groups at C4) to assess impact on bioactivity .

- Mechanistic Profiling : Conduct kinase inhibition assays or apoptosis marker analysis (e.g., caspase-3) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic sites (e.g., C3 nitrile vs. C6 methyl) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways .

- QSPR Models : Correlate Hammett σ values of substituents with reaction rates .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.